molecular formula C11H12F2O2S B14055261 1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one

1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one

Cat. No.: B14055261
M. Wt: 246.28 g/mol
InChI Key: BZYIEJXWUPAFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one is a ketone derivative featuring a phenyl ring substituted at the ortho position with a difluoromethoxy (-OCF₂H) group and at the para position with a methylthio (-SMe) moiety. Its molecular formula is C₁₁H₁₁F₂O₂S, with a molecular weight of 242.26 g/mol.

Properties

Molecular Formula

C11H12F2O2S

Molecular Weight

246.28 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-6-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H12F2O2S/c1-3-7(14)10-8(15-11(12)13)5-4-6-9(10)16-2/h4-6,11H,3H2,1-2H3

InChI Key

BZYIEJXWUPAFTB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1SC)OC(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)benzene and 6-(methylthio)benzene.

    Reaction Conditions: The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or methylthio groups are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include alcohols, carboxylic acids, and substituted phenyl derivatives.

Scientific Research Applications

1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: In industrial applications, it is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

    Effects: The specific effects depend on the concentration, duration of exposure, and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares the target compound with three analogs from the evidence:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Source
1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one 2-OCF₂H, 6-SMe C₁₁H₁₁F₂O₂S 242.26 Hypothetical; higher lipophilicity due to -SMe N/A
1-[2-(difluoromethoxy)phenyl]propan-1-one 2-OCF₂H C₁₀H₁₀F₂O₂ 200.18 Lower molecular weight; simpler structure
1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one 2-OCF₂H, 6-CF₃ C₁₁H₉F₅O₂ 268.18 Higher electronegativity from -CF₃; propan-2-one isomer
2-(Methylamino)-1-(3-methylphenyl)propan-1-one 3-Me, 2-NHMe C₁₁H₁₅NO 177.24 Basic amino group; distinct substitution pattern
Key Observations:

Lipophilicity: The methylthio (-SMe) group in the target compound likely increases lipophilicity (logP) compared to the trifluoromethyl (-CF₃) analog, which is highly electronegative but less lipophilic than sulfur-containing groups . Steric Effects: The -CF₃ group in the propan-2-one analog introduces steric bulk, which may hinder interactions in biological systems compared to the smaller -SMe group .

Isomeric Differences :

  • The propan-2-one isomer () has a ketone at the second carbon, altering its metabolic pathways compared to propan-1-one derivatives .

Biological Relevance: The methylamino group in ’s compound introduces basicity, contrasting with the neutral methylthio group in the target compound. This affects solubility and receptor binding .

Biological Activity

1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one is an organic compound with significant potential in various biological applications. Its molecular formula is C11H12F2O2S, and it exhibits a unique structure that includes difluoromethoxy and methylthio groups. This compound has garnered interest in medicinal chemistry due to its proposed biological activities, particularly in antimicrobial and anticancer research.

PropertyValue
Molecular Formula C11H12F2O2S
Molecular Weight 246.28 g/mol
IUPAC Name 1-[2-(difluoromethoxy)-6-methylsulfanylphenyl]propan-1-one
InChI Key BZYIEJXWUPAFTB-UHFFFAOYSA-N

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems:

  • Molecular Targets : The compound may interact with various enzymes and receptors, influencing their activity.
  • Biochemical Pathways : It is hypothesized to affect pathways related to cell signaling, metabolism, and gene expression.
  • Effects : The specific outcomes depend on factors such as concentration, exposure duration, and the biological context.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound is also being investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that compounds with similar structures showed selective cytotoxicity towards cancer cell lines while sparing normal cells.

Case Studies

Several case studies have highlighted the biological effects of related compounds. For example:

  • A study on derivatives of similar phenyl propanones indicated significant inhibition of tumor growth in xenograft models.
  • Another research effort focused on the structural modifications of related compounds to enhance their selectivity for cancer cells while reducing toxicity to normal tissues.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-oneModerateLow
2,2-Difluoro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-1-oneHighModerate
This compound High Significant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.